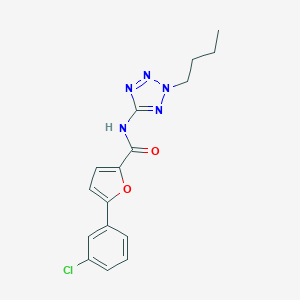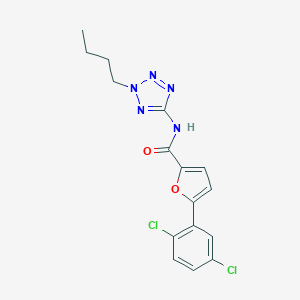![molecular formula C21H21ClN2O4S B283299 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide](/img/structure/B283299.png)
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide, also known as CB-3-MA, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a sulfonamide derivative that has been shown to have a high affinity for certain protein targets, making it a promising candidate for drug development.
Mechanism of Action
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide inhibits CAIX and CAXII by binding to the active site of the enzymes. This binding prevents the enzymes from catalyzing the conversion of carbon dioxide to bicarbonate ions, which is a critical step in maintaining the pH balance of cancer cells. Inhibition of CAIX and CAXII leads to a decrease in intracellular pH, which can inhibit tumor growth and metastasis.
Biochemical and Physiological Effects
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been shown to have several biochemical and physiological effects. Inhibition of CAIX and CAXII leads to a decrease in intracellular pH, which can inhibit tumor growth and metastasis. 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Advantages and Limitations for Lab Experiments
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for its protein targets, which makes it a potent inhibitor. However, 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide also has some limitations. It has a short half-life in vivo, which may limit its therapeutic potential. In addition, 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide may have off-target effects, which could lead to unwanted side effects.
Future Directions
There are several future directions for 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide research. One direction is to optimize the pharmacokinetics of 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide to improve its half-life and bioavailability. Another direction is to investigate the potential of 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide as a combination therapy with other cancer treatments. 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide may also have potential therapeutic applications in other diseases, such as inflammatory bowel disease and osteoporosis. Further research is needed to fully understand the potential of 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide as a therapeutic agent.
Conclusion
In conclusion, 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has a high affinity for certain protein targets, including CAIX and CAXII, which makes it a promising candidate for drug development. 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide inhibits CAIX and CAXII by binding to the active site of the enzymes, which leads to a decrease in intracellular pH and inhibition of tumor growth and metastasis. 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has several advantages for lab experiments, but also has some limitations. There are several future directions for 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide research, including optimization of its pharmacokinetics and investigation of its potential as a combination therapy.
Synthesis Methods
The synthesis of 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been described in several research papers. The most common method involves the reaction of 2-chlorobenzyl alcohol with 3-methoxybenzaldehyde to form a benzyl ether intermediate. This intermediate is then reacted with 4-aminobenzenesulfonamide in the presence of a base to form the final product, 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide. The synthesis of 4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been optimized to achieve high yields and purity.
Scientific Research Applications
4-({4-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)benzenesulfonamide has been studied extensively for its potential therapeutic applications. It has been shown to have a high affinity for certain protein targets, including carbonic anhydrase IX (CAIX) and carbonic anhydrase XII (CAXII). CAIX and CAXII are overexpressed in a variety of cancers, including renal cell carcinoma, breast cancer, and lung cancer. Inhibition of CAIX and CAXII has been shown to reduce tumor growth and metastasis in preclinical models.
properties
Molecular Formula |
C21H21ClN2O4S |
|---|---|
Molecular Weight |
432.9 g/mol |
IUPAC Name |
4-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylamino]benzenesulfonamide |
InChI |
InChI=1S/C21H21ClN2O4S/c1-27-21-12-15(13-24-17-7-9-18(10-8-17)29(23,25)26)6-11-20(21)28-14-16-4-2-3-5-19(16)22/h2-12,24H,13-14H2,1H3,(H2,23,25,26) |
InChI Key |
UUUMYYJCHSKGPU-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3Cl |
Canonical SMILES |
COC1=C(C=CC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N)OCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[4-bromo-2-({[2-(diethylamino)ethyl]amino}methyl)phenoxy]acetamide](/img/structure/B283216.png)
![N-(4-butoxy-3-ethoxy-5-iodobenzyl)-N-[2-(diethylamino)ethyl]amine](/img/structure/B283217.png)
![N-benzyl-2-[5-bromo-4-({[2-(dimethylamino)ethyl]amino}methyl)-2-methoxyphenoxy]acetamide](/img/structure/B283218.png)
![N-[4-({3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}amino)phenyl]-2-methylpropanamide](/img/structure/B283221.png)
![N-{3-methoxy-4-[(2-methylbenzyl)oxy]benzyl}-4-(morpholin-4-yl)aniline](/img/structure/B283222.png)
![2-[2-({[1-(1-Adamantyl)ethyl]amino}methyl)-4-bromophenoxy]acetamide](/img/structure/B283224.png)
![N-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B283225.png)
![N-{4-[(2,6-dichlorobenzyl)oxy]-3-methoxybenzyl}-N-[2-(4-morpholinyl)ethyl]amine](/img/structure/B283226.png)
![N-[4-({4-[(2-chloro-4-fluorobenzyl)oxy]-3-methoxybenzyl}amino)phenyl]acetamide](/img/structure/B283236.png)
![N-cyclohexyl-2-(2-ethoxy-4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B283240.png)
![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B283241.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(4-fluorophenyl)ethanamine](/img/structure/B283242.png)

